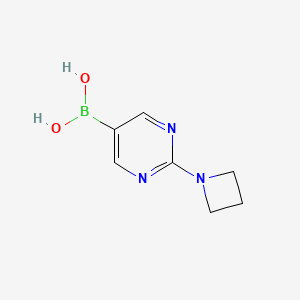

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C7H10BN3O2 . It has a molecular weight of 178.99 g/mol . The IUPAC name for this compound is [2-(azetidin-1-yl)pyrimidin-5-yl]boronic acid .

Physical And Chemical Properties Analysis

“(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid” has several computed properties. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 69.5 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 179.0866067 g/mol .科学的研究の応用

Antifungal Applications

Boronic acids, such as "(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid," have demonstrated considerable bioactivity, particularly as antifungals. A study by Arvanitis, Rook, and Macreadie (2020) discusses the bioactive properties of boronic acids, highlighting their antifungal and insecticidal capabilities. The research emphasizes the mechanism of action of these compounds, including their ability to inhibit protein synthesis through interactions with ribose and ribose-containing moieties such as NAD, which suggests a potential pathway through which these boronic acids exert their antifungal effects (Arvanitis, Rook, & Macreadie, 2020).

Anti-Inflammatory Activities

The pyrimidine core, integral to "(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid," is known for its wide range of pharmacological effects, including anti-inflammatory properties. Rashid et al. (2021) provide a comprehensive review on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. The review outlines various synthetic methods and discusses the significant anti-inflammatory effects attributed to these compounds, which are mainly due to their inhibitory response against critical inflammatory mediators. This body of work lays the foundation for future research into the development of new pyrimidines as anti-inflammatory agents (Rashid et al., 2021).

Synthesis of Complex Organic Molecules

Boronic acids are pivotal in the synthesis of complex organic molecules, including pyrimidine derivatives. Parmar, Vala, and Patel (2023) reviewed the application of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the role of boronic acids in these processes. The review highlights the versatility of boronic acids in facilitating the synthesis of medicinally and pharmaceutically relevant compounds through one-pot multicomponent reactions. This illustrates the potential of boronic acids in advancing synthetic chemistry, particularly in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Safety and Hazards

“(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid” is labeled with the GHS07 pictogram, indicating that it can cause harm . The compound has several hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions, it may contribute to the synthesis of various organic compounds .

Action Environment

The action of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid can be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere and under -20°C to maintain its stability . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and atmospheric conditions.

特性

IUPAC Name |

[2-(azetidin-1-yl)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BN3O2/c12-8(13)6-4-9-7(10-5-6)11-2-1-3-11/h4-5,12-13H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBHKXVNPWRYKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)